CL-385319

Antiviral Drug Discovery Influenza A Virus Hemagglutinin Fusion Inhibitor

Procure CL-385319 (CAS 1210501-46-4), the authentic reference standard for H5N1 influenza A viral entry inhibition research. This N-substituted piperidine inhibits HA2-mediated membrane fusion at low pH, targeting the hemagglutinin stem region. Distinguished by a unique subtype-selectivity profile: potent against H5N1 (IC50=27.03±2.54 μM) and H1/H2, but weak against H3—filling a critical niche not covered by TBHQ (H3-selective) or stachyflin/BMY-27709 (limited H5N1 activity). Ideal as a benchmark for medicinal chemistry SAR campaigns and as a subtype-selectivity comparator in screening panels. Ensure experimental reproducibility—specify the HA2 stem-targeting mechanism validated by mutation analysis.

Molecular Formula C15H19ClF4N2O
Molecular Weight 354.774
CAS No. 1210501-46-4
Cat. No. B560503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-385319
CAS1210501-46-4
Synonyms3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride;  CL385319
Molecular FormulaC15H19ClF4N2O
Molecular Weight354.774
Structural Identifiers
SMILESC1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl
InChIInChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H
InChIKeyFEMIHMMAZDXYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL-385319 (CAS 1210501-46-4) Baseline Overview: N-Substituted Piperidine HA Fusion Inhibitor with Defined H5N1 Activity


CL-385319 (CAS 1210501-46-4) is an N-substituted piperidine compound that functions as a viral entry inhibitor by targeting the hemagglutinin (HA) glycoprotein of influenza A viruses [1]. It inhibits the low pH-induced conformational change of HA2 required for viral-endosomal membrane fusion, thereby blocking viral entry into host cells [2]. CL-385319 exhibits defined inhibitory activity against highly pathogenic H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells with an IC50 of 27.03 ± 2.54 μM and demonstrates low cytotoxicity with a CC50 of 1.48 ± 0.01 mM, yielding a selectivity index (SI = CC50/IC50) of approximately 55 [1]. The compound also displays cross-subtype activity against H1 and H2 influenza A viruses, with reduced potency against H3 subtypes [1].

Why Generic Substitution of CL-385319 Fails: HA Subtype Selectivity and Binding Mechanism Define Its Niche


CL-385319 cannot be simply interchanged with other hemagglutinin-targeting fusion inhibitors due to its unique subtype selectivity profile and distinct binding mechanism. Unlike stachyflin and BMY-27709, which are predominantly active against H1 and H2 subtypes but show limited or no H5N1 activity, CL-385319 maintains defined potency against highly pathogenic H5N1 viruses while also inhibiting H1 and H2 subtypes [1][2]. Furthermore, CL-385319 binds to HA via an "induced fit" mechanism that creates a unique binding pocket in the HA2 stem region, a mode of recognition not shared by other class members such as TBHQ, which binds a pre-formed hydrophobic pocket and is selective for H3 subtypes [2][3]. These mechanistic and subtype-selectivity differences preclude generic substitution without compromising experimental reproducibility or target engagement profiles.

CL-385319 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data


CL-385319 vs. Stachyflin: H5N1 Activity Differentiation for High-Pathogenicity Avian Influenza Models

CL-385319 demonstrates quantifiable inhibitory activity against highly pathogenic H5N1 influenza A virus in MDCK cells, whereas stachyflin, a structurally distinct HA fusion inhibitor, lacks documented H5N1 potency in comparable cellular assays [1][2]. Stachyflin exhibits potent activity against H1N1 (IC50 = 0.003 μM) and H2 subtypes but has not been shown to inhibit H5N1 virus entry at comparable concentrations [2]. This subtype selectivity differential is critical for researchers requiring validated H5N1-targeting tool compounds.

Antiviral Drug Discovery Influenza A Virus Hemagglutinin Fusion Inhibitor

CL-385319 vs. BMY-27709: Subtype Coverage Comparison for Broad-Spectrum Influenza Entry Inhibition

Both CL-385319 and BMY-27709 target HA-mediated membrane fusion, yet they exhibit distinct subtype coverage profiles. CL-385319 inhibits H1, H2, and H5N1 viruses, with weaker activity against H3 [1]. BMY-27709 demonstrates IC50 values of 3-8 μM against A/WSN/33 (H1N1) and is active against H1 and H2 subtypes, but its activity against H5N1 is not reported [2]. The broader subtype coverage of CL-385319, particularly its validated H5N1 activity, distinguishes it from BMY-27709 for studies involving highly pathogenic avian influenza strains.

Influenza Antiviral Viral Entry Blocker Hemagglutinin Inhibitor

CL-385319 vs. TBHQ: HA Subtype Specificity and Binding Mechanism Differentiation

TBHQ (tert-butylhydroquinone) inhibits influenza A virus entry by stabilizing the neutral pH conformation of HA, yet its activity is restricted to H3 subtypes; it is ineffective against H5-subtype viruses [1]. In direct contrast, CL-385319 inhibits H5N1 (IC50 = 27.03 μM), H1, and H2 viruses, with only residual H3 activity [2]. Mechanistically, TBHQ binds a pre-existing hydrophobic pocket in the HA2 stem, whereas CL-385319 induces formation of a novel binding pocket via an "induced fit" process that uniquely stabilizes H5 HA in its neutral pH structure [3]. This subtype specificity and binding mechanism differentiation makes CL-385319 and TBHQ non-interchangeable for H5N1-targeted research.

Influenza Fusion Inhibitor Hemagglutinin Stabilization Subtype-Selective Antiviral

CL-385319 vs. Optimized Derivative 1l: Structure-Activity Relationship Baseline for Medicinal Chemistry Optimization

CL-385319 served as the scaffold for a structure-activity relationship (SAR) study that generated 26 derivatives, among which compound 1l demonstrated improved inhibitory potency with an IC50 of 0.22 μM against H5N1 pseudovirus [1]. This represents a 123-fold improvement in potency relative to the parent compound CL-385319 (IC50 = 27.03 μM). Computational analysis revealed that compound 1l achieves stronger π-π interactions with HA residues F110₂ and M24₁ compared to CL-385319, providing a molecular rationale for the enhanced activity [2]. CL-385319 therefore serves as an essential reference standard for medicinal chemistry programs seeking to develop next-generation H5N1 entry inhibitors based on this validated chemotype.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

CL-385319 Selectivity Index: Cytotoxicity Profile Relative to Antiviral Potency

CL-385319 exhibits a defined cytotoxicity profile in MDCK cells with a CC50 value of 1.48 ± 0.01 mM [1]. When evaluated alongside its antiviral IC50 of 27.03 ± 2.54 μM against H5N1, the compound yields a selectivity index (SI = CC50/IC50) of approximately 55 [1]. This quantifiable therapeutic window provides a baseline for comparing compound safety margins in cellular assays. In contrast, the optimized derivative 1l, while more potent (IC50 = 0.22 μM), requires independent cytotoxicity assessment to establish its selectivity index; the parent CL-385319 serves as the validated reference point for such evaluations [2].

Antiviral Selectivity Cytotoxicity Assessment Therapeutic Window

CL-385319 Best Research and Industrial Application Scenarios Based on Evidence


Validated H5N1 Entry Inhibitor Tool Compound for Antiviral Mechanism Studies

Researchers investigating H5N1 influenza A virus entry mechanisms can utilize CL-385319 as a validated tool compound with defined potency (IC50 = 27.03 ± 2.54 μM in MDCK cells) and documented HA targeting via the HA2 stem region [1]. The compound's specificity is confirmed by its lack of activity against VSV-G pseudotyped particles and inability to inhibit neuraminidase activity or HA adsorption to erythrocytes at concentrations up to 2.8 mM [1]. This well-characterized mechanism makes CL-385319 suitable for dissecting HA-mediated membrane fusion pathways in H5N1 virology research.

Parent Scaffold Reference Standard for Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

Medicinal chemistry programs developing next-generation H5N1 entry inhibitors require CL-385319 as the authentic parent compound reference standard. The 2012 SAR study by Zhu et al. demonstrated that 26 CL-385319 derivatives retained H5N1 inhibitory activity, with compound 1l achieving 123-fold improved potency (IC50 = 0.22 μM) [2]. Procurement of authenticated CL-385319 enables direct potency comparisons, validates synthetic routes, and provides a benchmark for assessing the activity gains of newly designed analogs.

Subtype Selectivity Reference for Hemagglutinin-Targeted Fusion Inhibitor Screening Panels

For laboratories running influenza A virus entry inhibitor screening panels, CL-385319 serves as a subtype selectivity reference compound. Its activity profile—potent against H5N1 and H1/H2, weak against H3—provides a benchmark for distinguishing HA subtype-specific inhibitors [1]. This is particularly valuable given that other HA fusion inhibitors like TBHQ are H3-selective and inactive against H5 [3], while stachyflin and BMY-27709 lack validated H5N1 activity [4]. CL-385319 thus fills a critical niche in subtype coverage for comparator compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL-385319

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.